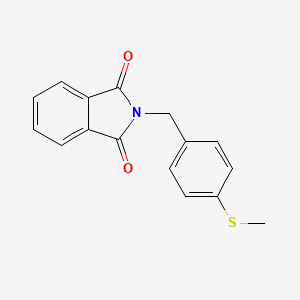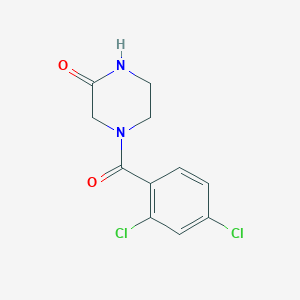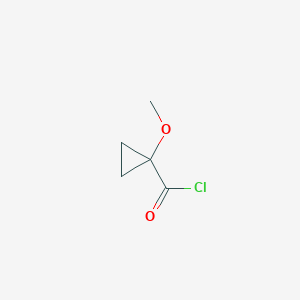
1-Methoxycyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxycyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . It is a derivative of cyclopropane, featuring a cyclopropane ring bonded to a carbonyl chloride group and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxycyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, resulting in the formation of cyclopropanecarbonyl chloride. The methoxy group can be introduced through subsequent reactions involving methanol and appropriate reagents.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-methoxy- often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Safety measures are crucial due to the compound’s reactivity and potential hazards associated with its production .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxycyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form cyclopropanecarboxylic acid and methanol.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis of the compound.
Methanol: For introducing the methoxy group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed through substitution with amines.
Esters: Formed through substitution with alcohols.
Thioesters: Formed through substitution with thiols.
Aplicaciones Científicas De Investigación
1-Methoxycyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropanecarbonyl chloride, 1-methoxy- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds and generating diverse products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid chloride: Similar structure but lacks the methoxy group.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclopropylcarbonyl chloride: Similar structure but without the methoxy group.
Uniqueness
1-Methoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the cyclopropane ring and the methoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C5H7ClO2 |
|---|---|
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
1-methoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3 |
Clave InChI |
LECRPMZWIIVCRP-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


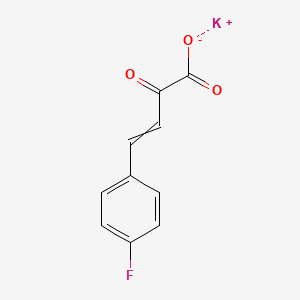
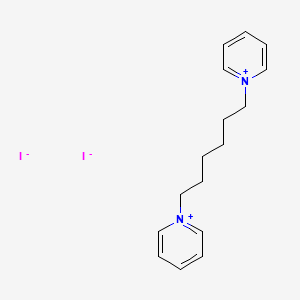
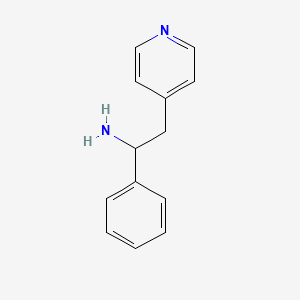
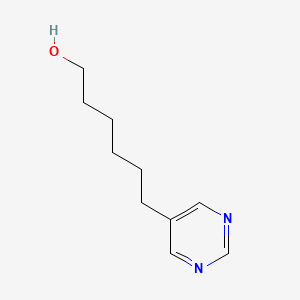
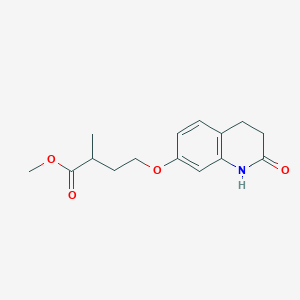

![8-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8702579.png)
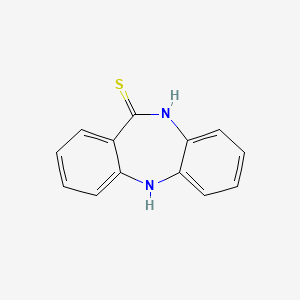
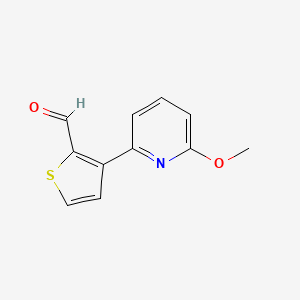
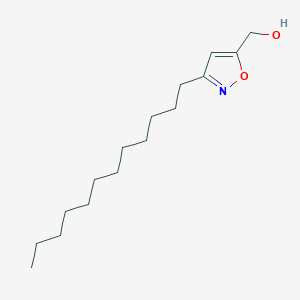
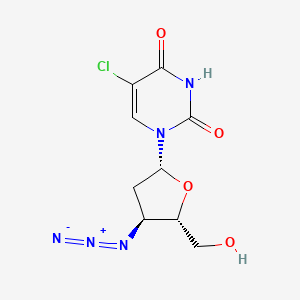
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
